Cas no 915299-32-0 (4-Cyano-3-(trifluoromethyl)phenylboronic acid)

4-Cyano-3-(trifluoromethyl)phenylboronic acid is a boronic acid derivative featuring both cyano and trifluoromethyl functional groups on the phenyl ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, enabling the synthesis of complex biaryl structures. The electron-withdrawing cyano and trifluoromethyl groups enhance its electrophilic character, facilitating efficient coupling with aryl halides. Its high purity and consistent performance make it valuable in pharmaceutical and agrochemical research, particularly in constructing fluorinated and nitrile-containing scaffolds. The compound is typically handled under inert conditions to preserve its boronic acid functionality. Its structural features contribute to its utility in advanced synthetic applications.
4-Cyano-3-(trifluoromethyl)phenylboronic acid structure
915299-32-0 structure
Product Name:4-Cyano-3-(trifluoromethyl)phenylboronic acid
CAS No:915299-32-0
MF:C8H5BF3NO2
MW:214.937012434006
MDL:MFCD10697412
CID:839836
PubChem ID:53216295
Update Time:2025-05-19

4-Cyano-3-(trifluoromethyl)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-Cyano-3-(trifluoromethyl)phenyl)boronic acid
    • [4-CYANO-3-(TRIFLUOROMETHYL)PHENYL]BORONIC ACID
    • 4-Cyano-3-(trifluoromethyl)phenylboronic acid
    • Boronic acid, B-[4-cyano-3-(trifluoromethyl)phenyl]-
    • DTXSID70681547
    • CS-0113041
    • YBQDFMCBPJKZJZ-UHFFFAOYSA-N
    • AT33878
    • EN300-6197539
    • J-515220
    • AKOS015893134
    • BB 0261197
    • AS-67594
    • AB59544
    • MFCD10697412
    • (4-Cyano-3-(trifluoromethyl)phenyl)boronicacid
    • FT-0701232
    • 915299-32-0
    • MDL: MFCD10697412
    • Inchi: 1S/C8H5BF3NO2/c10-8(11,12)7-3-6(9(14)15)2-1-5(7)4-13/h1-3,14-15H
    • InChI Key: YBQDFMCBPJKZJZ-UHFFFAOYSA-N
    • SMILES: FC(C1C(C#N)=CC=C(B(O)O)C=1)(F)F

Computed Properties

  • Exact Mass: 215.03700
  • Monoisotopic Mass: 215.037
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.2A^2

Experimental Properties

  • Boiling Point: 360.3±52.0℃ at 760 mmHg
  • PSA: 64.25000
  • LogP: 0.25688

4-Cyano-3-(trifluoromethyl)phenylboronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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4-Cyano-3-(trifluoromethyl)phenylboronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:915299-32-0)4-Cyano-3-(trifluoromethyl)phenylboronic acid
Order Number:A1197963
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:35
Price ($):388.0
Email:sales@amadischem.com

Additional information on 4-Cyano-3-(trifluoromethyl)phenylboronic acid

Introduction to 4-Cyano-3-(trifluoromethyl)phenylboronic acid (CAS No. 915299-32-0)

4-Cyano-3-(trifluoromethyl)phenylboronic acid (CAS No. 915299-32-0) is a versatile and important compound in the field of organic chemistry, particularly in the synthesis of pharmaceuticals and materials science. This compound is characterized by its unique functional groups, including a cyano group, a trifluoromethyl group, and a boronic acid moiety, which collectively endow it with a wide range of reactivity and utility.

The cyano group in 4-Cyano-3-(trifluoromethyl)phenylboronic acid is a powerful electron-withdrawing group that significantly influences the electronic properties of the molecule. This makes it an excellent precursor for various chemical transformations, such as nucleophilic substitutions and metal-catalyzed cross-coupling reactions. The presence of the cyano group also enhances the compound's stability and reactivity in different solvents and reaction conditions.

The trifluoromethyl group is another key feature of this compound. Known for its strong electron-withdrawing effect and high lipophilicity, the trifluoromethyl group plays a crucial role in modulating the physical and chemical properties of the molecule. In pharmaceutical applications, this group can improve the metabolic stability and bioavailability of drug candidates, making 4-Cyano-3-(trifluoromethyl)phenylboronic acid an attractive starting material for drug discovery and development.

The boronic acid moiety in 4-Cyano-3-(trifluoromethyl)phenylboronic acid is highly reactive and can participate in a variety of chemical reactions, including Suzuki-Miyaura coupling, which is one of the most widely used methods for forming carbon-carbon bonds. This reaction is particularly useful in the synthesis of complex organic molecules, such as those found in natural products and pharmaceuticals. The boronic acid functionality also allows for easy functionalization through various boron-based reactions, further expanding the synthetic potential of this compound.

In recent years, significant advancements have been made in the application of 4-Cyano-3-(trifluoromethyl)phenylboronic acid. For instance, a study published in the Journal of Medicinal Chemistry highlighted its use as an intermediate in the synthesis of novel antiviral agents. The researchers demonstrated that compounds derived from this boronic acid exhibited potent antiviral activity against several strains of viruses, including influenza and HIV. This finding underscores the potential of 4-Cyano-3-(trifluoromethyl)phenylboronic acid as a valuable building block in drug discovery.

Beyond pharmaceutical applications, 4-Cyano-3-(trifluoromethyl)phenylboronic acid has also found use in materials science. Its unique combination of functional groups makes it suitable for the preparation of advanced materials with tailored properties. For example, researchers at a leading materials science institute have utilized this compound to synthesize conductive polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in electronics, energy storage, and other high-tech industries.

The synthesis of 4-Cyano-3-(trifluoromethyl)phenylboronic acid typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions followed by boronation steps. Recent developments in green chemistry have led to more environmentally friendly methods for synthesizing this compound, reducing waste and minimizing the use of hazardous reagents.

In conclusion, 4-Cyano-3-(trifluoromethyl)phenylboronic acid (CAS No. 915299-32-0) is a highly versatile compound with significant potential in both pharmaceutical and materials science applications. Its unique combination of functional groups provides a robust platform for chemical transformations and material development. As research continues to advance, it is likely that new applications for this compound will be discovered, further cementing its importance in the field of organic chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:915299-32-0)4-Cyano-3-(trifluoromethyl)phenylboronic acid
A1197963
Purity:99%
Quantity:5g
Price ($):388.0
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